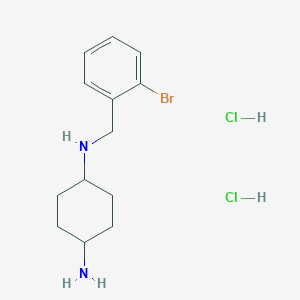

(1R*,4R*)-N1-(2-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R*,4R*)-N1-(2-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 1286274-31-4 . It has a molecular weight of 356.13 .

Molecular Structure Analysis

The IUPAC name for this compound is (1r,4r)-N1-(2-bromobenzyl)cyclohexane-1,4-diamine dihydrochloride . The InChI code for this compound is 1S/C13H19BrN2.2ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;;/h1-4,11-12,16H,5-9,15H2;2*1H/t11-,12-;; .Applications De Recherche Scientifique

Self-Assembly and Structural Analysis

A study by Hanessian et al. (2008) explored the self-assembly of noncyclic bis-D- and L-tripeptides into higher-order tubular constructs, utilizing trans (1R,2R)-diaminocyclohexane as a semirigid vicinal diamine anchor for N-protected tripeptides. This research highlighted the intricate hydrogen-bonded helical structures and the potential for creating highly ordered nanoscale architectures, showcasing the utility of cyclohexane diamine derivatives in materials science and nanoengineering (Hanessian, Vinci, Fettis, Maris, & T. P. Viet, 2008).

Catalysis and Polymerization

In the field of catalysis and polymer synthesis, Ibrahim et al. (2004) investigated the polymerization of methyl methacrylate in the presence of iron(II) complexes with tetradentate nitrogen ligands, including derivatives of cyclohexane diamine. This study revealed insights into the controlled polymerization processes and the role of cyclohexane diamine derivatives in developing efficient catalyst systems (Ibrahim, Yliheikkilä, Abu-Surrah, Löfgren, Lappalainen, Leskelä, Repo, & Seppälä, 2004).

Bromination and Oxidation Reactions

Research by Si, Drew, & Mukherjea (2011) on peroxidative bromination and oxygenation of organic compounds using oxovanadium(V) complexes involved derivatives of cyclohexane diamine. This work contributed to the understanding of catalytic bromination and C–H bond oxidation, indicating the potential of cyclohexane diamine derivatives in synthetic organic chemistry and green chemistry applications (Si, Drew, & Mukherjea, 2011).

Advanced Material Development

Yang, Su, & Hsiao (2004) focused on the synthesis and properties of organosoluble polyimides based on cyclohexane cardo groups, demonstrating the importance of cyclohexane diamine derivatives in developing high-performance materials with excellent thermal stability and mechanical properties (Yang, Su, & Hsiao, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

4-N-[(2-bromophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2.2ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;;/h1-4,11-12,16H,5-9,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHYOXUCAPOPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC=CC=C2Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2746693.png)

![(3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2746694.png)

![3-[(3-Methylbenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2746695.png)

![3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2746696.png)

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2746699.png)

![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methylbenzoate](/img/structure/B2746700.png)

![2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2746701.png)

![Ethyl 4-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2746702.png)

![N-(4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2746708.png)

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)